molecular formula C8H15N3O2S B12828679 5-(Butylsulfonyl)-1-methyl-1H-imidazol-4-amine

5-(Butylsulfonyl)-1-methyl-1H-imidazol-4-amine

Cat. No.: B12828679
M. Wt: 217.29 g/mol
InChI Key: IRKHDHMJLWVYPO-UHFFFAOYSA-N
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Description

5-(Butylsulfonyl)-1-methyl-1H-imidazol-4-amine: is an organic compound characterized by the presence of a butylsulfonyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Butylsulfonyl)-1-methyl-1H-imidazol-4-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Methyl Group: Methylation of the imidazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation using butylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Butylsulfonyl)-1-methyl-1H-imidazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor for certain biological pathways. Its structural similarity to other biologically active imidazole derivatives makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(Butylsulfonyl)-1-methyl-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfonyl group can enhance the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfonyl)-1-methyl-1H-imidazol-4-amine: Similar structure but with a methylsulfonyl group instead of a butylsulfonyl group.

    5-(Ethylsulfonyl)-1-methyl-1H-imidazol-4-amine: Contains an ethylsulfonyl group.

    5-(Propylsulfonyl)-1-methyl-1H-imidazol-4-amine: Contains a propylsulfonyl group.

Uniqueness

The uniqueness of 5-(Butylsulfonyl)-1-methyl-1H-imidazol-4-amine lies in its butylsulfonyl group, which can impart different physicochemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and biological activity, making it a distinct and valuable compound for various applications.

Properties

Molecular Formula

C8H15N3O2S

Molecular Weight

217.29 g/mol

IUPAC Name

5-butylsulfonyl-1-methylimidazol-4-amine

InChI

InChI=1S/C8H15N3O2S/c1-3-4-5-14(12,13)8-7(9)10-6-11(8)2/h6H,3-5,9H2,1-2H3

InChI Key

IRKHDHMJLWVYPO-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=C(N=CN1C)N

Origin of Product

United States

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